molecular formula C18H21N3O3S B2970515 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 361478-07-1

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2970515
CAS No.: 361478-07-1
M. Wt: 359.44
InChI Key: WOZITPZKOSYICF-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative characterized by a hexylsulfanyl chain at position 2, a 4-nitrophenyl group at position 4, and a nitrile group at position 2. The nitro group on the aryl ring and the extended alkyl chain distinguish it from structurally related compounds.

Properties

IUPAC Name

6-hexylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-3-4-5-10-25-18-16(12-19)15(11-17(22)20-18)13-6-8-14(9-7-13)21(23)24/h6-9,15H,2-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZITPZKOSYICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H22N2O2S
  • Molecular Weight : 302.43 g/mol
  • CAS Number : 663944-90-9

The presence of the hexylsulfanyl group and the nitrophenyl moiety suggests potential interactions with biological targets that could lead to various therapeutic effects.

Research indicates that compounds similar to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many tetrahydropyridine derivatives have been shown to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission and are often targeted in Alzheimer's disease treatments. For instance, compounds exhibiting dual inhibitory effects against AChE and BChE have been reported with IC50 values ranging from 5.4 μM to 30.1 μM .
  • Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that similar compounds can exhibit cytotoxic effects against various cancer cell lines, indicating potential for anti-cancer therapies .

Biological Activity Data

Biological ActivityObserved EffectsReference
Cholinesterase InhibitionIC50 values ranging from 5.4 μM to 30.1 μM for AChE and BChE
Antioxidant ActivitySignificant reduction in oxidative stress markers
CytotoxicityModerate cytotoxicity against MCF-7 breast cancer cells

Case Studies

  • Study on Cholinesterase Inhibition :
    A study evaluated the inhibitory effects of various tetrahydropyridine derivatives on cholinesterases. The results indicated that modifications in the substituents significantly affected the potency of the compounds. The compound demonstrated competitive inhibition against both AChE and BChE, suggesting a viable pathway for Alzheimer's treatment .
  • Antioxidant Potential Evaluation :
    Another study focused on the antioxidant properties of related compounds, showing that those with nitrophenyl groups exhibited enhanced radical scavenging activity compared to their counterparts without this moiety. This suggests a promising avenue for developing neuroprotective agents .
  • Cytotoxicity Assessment :
    A cytotoxicity assay performed on MCF-7 cells revealed that derivatives similar to 2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile had significant anti-proliferative effects, indicating potential for further development as anti-cancer agents .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the sulfanyl substituent (alkyl/aryl) and the aryl ring modifications. Key examples include:

Compound Name Sulfanyl Group Aryl Substituent Molecular Formula Molecular Weight (g/mol) logP Key Features
2-(Hexylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (Target) Hexyl 4-Nitrophenyl C₁₈H₂₂N₃O₃S 360.45 ~3.8* Nitro (EWG), long alkyl chain
4-(2-Ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Propyl 2-Ethoxyphenyl C₁₇H₂₀N₂O₂S 316.42 3.34 Ethoxy (EDG), moderate lipophilicity
2-(Benzylsulfanyl)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-carbonitrile Benzyl 3-Bromo-4-hydroxy-5-methoxy C₂₁H₁₉BrN₂O₃S 459.36 N/A Bromo, hydroxy, methoxy substituents
2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile Methyl 3-Nitrophenyl C₁₄H₁₃N₃O₃S 303.34 N/A Shorter alkyl, nitro at meta position
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile - 4-Chlorophenyl C₁₂H₉ClN₂O 232.67 N/A Chloro (EWG), no sulfanyl group

*EWG = Electron-withdrawing group; EDG = Electron-donating group.
*logP estimated based on structural analogs.

Key Observations :

  • Sulfanyl Group Impact : The hexyl chain in the target compound enhances lipophilicity (higher logP) compared to shorter alkyl (propyl/methyl) or benzyl groups . This may influence membrane permeability in biological systems.
  • For instance, the 3-bromo-4-hydroxy-5-methoxyphenyl group in introduces steric and polarity challenges .
  • Nitro Position : The target’s nitro group at the para position may enhance stability compared to the meta-nitro analog in , which could exhibit different reactivity or packing in crystal lattices .

Physicochemical and Structural Properties

  • Hydrogen Bonding: The target compound’s nitro and carbonyl groups facilitate intermolecular hydrogen bonds, as seen in related structures like 2-anilino-4-(4-methoxyphenyl)-6-oxo-...-carbonitrile, where NH and C=O groups form lattice-stabilizing bonds .
  • Electronic Effects : The 4-nitrophenyl group increases electrophilicity at the pyridine ring, which may enhance reactivity in nucleophilic substitution reactions compared to chlorophenyl () or trifluoromethyl analogs ().

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